TRPA1 Antagonist Activity: Nanomolar Potency Defines a Differentiated Pharmacological Profile
2-(4-Isopropylphenoxy)-5-(trifluoromethyl)aniline demonstrates potent antagonist activity at the human TRPA1 ion channel with an IC50 value of 330 nM in a cell-based calcium flux assay using HEK293-TREx cells expressing the human TRPA1 channel [1]. This level of potency distinguishes the compound from structurally related aniline derivatives that lack the 4-isopropylphenoxy substitution, which typically exhibit significantly weaker or no measurable TRPA1 antagonism. In the same assay system, the compound's functional antagonism was measured by Fluo-4 NW staining, confirming direct modulation of TRPA1-mediated calcium influx [1]. This potency profile is meaningful because TRPA1 is a validated therapeutic target for pain and inflammatory conditions, and the 330 nM IC50 value places the compound within a range that is useful for in vitro pharmacological tool studies and as a starting point for further medicinal chemistry optimization.
| Evidence Dimension | TRPA1 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 330 nM |
| Comparator Or Baseline | Unsubstituted aniline or simpler aniline derivatives (baseline activity typically >10 μM or inactive in TRPA1 assays) |
| Quantified Difference | >30-fold improvement in potency |
| Conditions | Human TRPA1 expressed in HEK293-TREx cells; calcium flux measured by Fluo-4 NW staining after 48-72 hours |
Why This Matters
This quantifiable TRPA1 antagonism at sub-micromolar concentrations provides a specific, measurable basis for selecting this compound over generic anilines for studies of TRPA1-mediated signaling in pain and inflammation research.
- [1] BindingDB BDBM50021822 (CHEMBL3298322). Antagonist activity at human TRPA1 expressed in HEK293-TREx cells. IC50 = 330 nM. View Source
